

Application Notes and Protocols for JMV 449 in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the recommended dosage and experimental use of **JMV 449**, a potent and metabolically stable neurotensin receptor agonist, in mouse models. The information is compiled from various in vivo studies and is intended to facilitate the design and execution of experiments investigating the neuroprotective, analgesic, hypothermic, and appetite-regulating effects of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo properties and effects of **JMV 449**.

Table 1: In Vitro Activity of **JMV 449**

Parameter	Value	Species/Tissue	Reference
IC50	0.15 nM	Neonatal mouse brain (inhibition of [125I]-NT binding)	[1]
EC50	1.9 nM	Guinea pig ileum (contraction)	[1]

Table 2: Recommended Dosages and Observed Effects of **JMV 449** in Mouse Models



Application	Mouse Model	Dosage	Administrat ion Route	Observed Effects	Reference
Neuroprotecti on	Permanent Middle Cerebral Artery Occlusion (pMCAO)	0.6 nmol	Intracerebrov entricular (i.c.v.)	Significant reduction in infarct volume; Core body temperature decline of 6-7°C	[2][3]
Analgesia & Hypothermia	Not specified	Not specified	Intracerebrov entricular (i.c.v.)	Potent and long-lasting analgesic and hypothermic effects	[4]
Appetite Control	Overnight fasted lean mice	25 nmol/kg	Intraperitonea I (i.p.)	Inhibition of food intake	

Experimental Protocols Preparation of JMV 449 for In Vivo Administration

JMV 449 is soluble in water[1]. For in vivo experiments, it is typically dissolved in a sterile, isotonic vehicle.

- Vehicle for Intracerebroventricular (i.c.v.) Injection: Sterile, pyrogen-free 0.9% saline.
- Vehicle for Intraperitoneal (i.p.) Injection: Sterile 0.9% w/v NaCl (saline) solution.

Protocol:

- · Aseptically weigh the required amount of JMV 449 powder.
- Dissolve the powder in the appropriate sterile vehicle to achieve the desired final concentration.



- Vortex briefly to ensure complete dissolution.

Intracerebroventricular (i.c.v.) Injection Protocol

This protocol is adapted from standard procedures for i.c.v. injections in mice and is suitable for studies on neuroprotection, analgesia, and hypothermia.

Materials:

- Anesthetized mouse
- Stereotaxic apparatus
- Hamilton syringe (5 μL or 10 μL) with a 27-gauge needle
- Dental drill
- Bone wax
- Suturing material

Procedure:

- Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).
- Mount the anesthetized mouse in a stereotaxic frame.
- Make a midline incision on the scalp to expose the skull.
- Identify the bregma. The injection coordinates for the lateral ventricle are typically: AP -0.5 mm, ML ±1.0 mm, and DV -2.0 to -2.5 mm from bregma.
- Drill a small burr hole at the determined coordinates.
- Slowly lower the injection needle to the target depth.



- Infuse the JMV 449 solution at a slow rate (e.g., 0.5-1 μL/min) to prevent backflow and tissue damage.
- Leave the needle in place for an additional 1-2 minutes after the injection to allow for diffusion.
- Slowly withdraw the needle.
- Seal the burr hole with bone wax and suture the scalp incision.
- · Monitor the animal during recovery.

Intraperitoneal (i.p.) Injection Protocol

This protocol is suitable for systemic administration of **JMV 449** in studies investigating its effects on appetite control.

Materials:

- Mouse
- Appropriately sized syringe (e.g., 1 mL)
- 25-27 gauge needle

Procedure:

- Restrain the mouse securely, for example, by scruffing the neck and securing the tail.
- Tilt the mouse to a slight head-down position to cause the abdominal organs to shift cranially.
- Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and major blood vessels.
- Insert the needle at a 30-45 degree angle into the peritoneal cavity.
- Gently aspirate to ensure that no blood or urine is drawn, which would indicate improper needle placement.



- If the aspiration is clear, inject the JMV 449 solution. The maximum recommended injection volume is typically 10 mL/kg.
- Withdraw the needle and return the mouse to its cage.
- Monitor the animal for any signs of distress.

Permanent Middle Cerebral Artery Occlusion (pMCAO) Model Protocol

This is a summary of a common procedure to induce focal cerebral ischemia, as used in studies evaluating the neuroprotective effects of **JMV 449**.

Procedure:

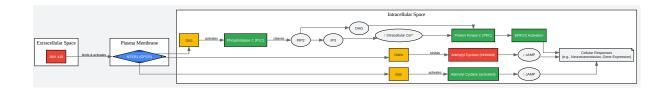
- Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
- Make a skin incision between the eye and the ear.
- Retract the temporalis muscle to expose the skull.
- Under a surgical microscope, identify the middle cerebral artery (MCA) through the thin temporal bone.
- Create a small burr hole over the MCA, distal to the lenticulostriate branches.
- Permanently occlude the MCA by electrocoagulation or ligation with a fine suture.
- Confirm the occlusion by observing the cessation of blood flow.
- Suture the muscle and skin incisions.
- Administer JMV 449 or vehicle immediately after the occlusion, as per the i.c.v. injection protocol.
- Provide post-operative care, including analgesia and monitoring for recovery.

Signaling Pathways and Experimental Workflows



Signaling Pathway of JMV 449

JMV 449 is an agonist of the Neurotensin Receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Activation of NTSR1 can initiate multiple downstream signaling cascades, primarily through $G\alpha q$, $G\alpha i/o$, and $G\alpha s$ proteins.



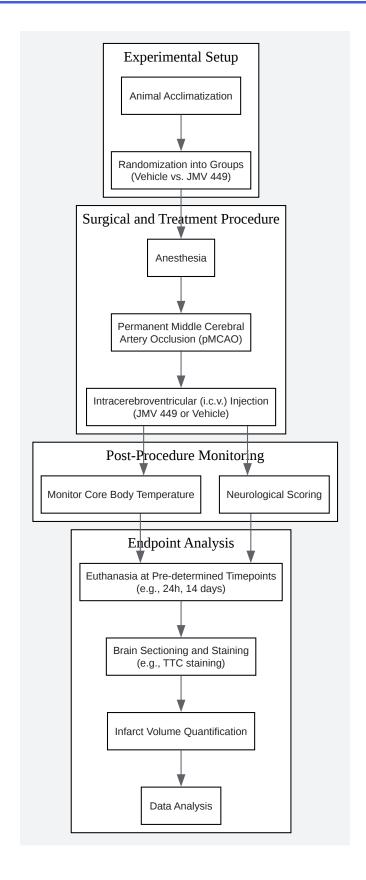
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Caption: **JMV 449** signaling pathway via NTSR1 activation.

Experimental Workflow for Neuroprotection Study

The following diagram illustrates a typical experimental workflow for evaluating the neuroprotective effects of **JMV 449** in a mouse model of stroke.





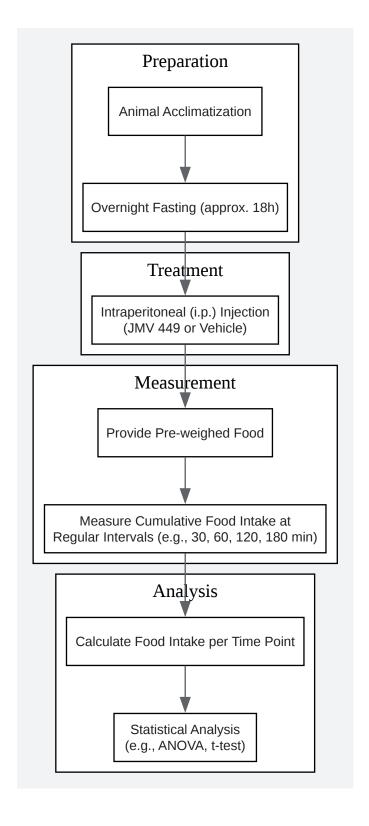
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Caption: Workflow for **JMV 449** neuroprotection study in mice.



Experimental Workflow for Appetite Control Study

This diagram outlines a typical workflow for assessing the effects of **JMV 449** on food intake in mice.





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Caption: Workflow for **JMV 449** appetite control study in mice.

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